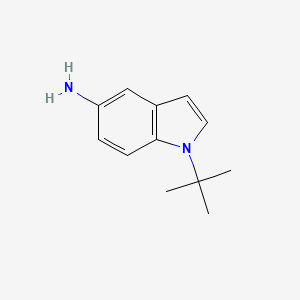

1-tert-butyl-1H-indol-5-amine

Description

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-tert-butylindol-5-amine |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)14-7-6-9-8-10(13)4-5-11(9)14/h4-8H,13H2,1-3H3 |

InChI Key |

DCIMSRYOAYZVPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-butyl-1H-indol-5-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-1H-indol-5-amine, a specialized heterocyclic amine of interest in medicinal chemistry and materials science. As this compound is not readily commercially available, this document details a proposed, high-yield synthetic pathway, including step-by-step experimental protocols. The guide further elaborates on the predicted physicochemical properties, spectroscopic characteristics, and key safety considerations. Finally, it explores the potential applications of this and structurally related 1-substituted-5-aminoindoles as valuable scaffolds in contemporary drug discovery, drawing upon established principles of medicinal chemistry.

Introduction and Core Structure

1-tert-butyl-1H-indol-5-amine belongs to the vast and significant class of indole derivatives, which are core structures in numerous natural products and FDA-approved pharmaceuticals. The indole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.

The specific molecule, 1-tert-butyl-1H-indol-5-amine, is characterized by two key structural modifications to the parent indole ring:

-

A tert-butyl group at the N1 position: This bulky alkyl group sterically shields the indole nitrogen, preventing its participation in hydrogen bonding and altering the electronic properties of the ring system. This modification can significantly enhance metabolic stability and modulate the compound's pharmacokinetic profile.

-

An amine group at the C5 position: This functional group provides a key site for further chemical elaboration and can act as a hydrogen bond donor or a basic center, crucial for interactions with biological macromolecules.

As of the latest literature review, a dedicated CAS number for 1-tert-butyl-1H-indol-5-amine has not been assigned, underscoring its status as a novel or non-commercial chemical entity. This guide, therefore, serves as a foundational document for its synthesis and exploration.

Table 1: Core Compound Identification

| Property | Value |

| IUPAC Name | 1-tert-butyl-1H-indol-5-amine |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| CAS Number | Not Assigned |

| Canonical SMILES | CC(C)(C)N1C=C(C2=CC=C(N)C=C12)C |

| InChI Key | Predicted: Awaiting experimental validation |

Proposed Synthetic Pathway

The most logical and efficient synthetic route to 1-tert-butyl-1H-indol-5-amine involves a two-step process starting from the commercially available 5-nitroindole. This strategy hinges on the initial N-alkylation of the indole nitrogen followed by the reduction of the nitro group.

Caption: Proposed two-step synthesis of 1-tert-butyl-1H-indol-5-amine.

Step 1: Synthesis of 1-tert-butyl-5-nitro-1H-indole (Intermediate)

Causality of Experimental Choices: The primary challenge in this step is the introduction of the sterically demanding tert-butyl group onto the indole nitrogen. Direct alkylation with tert-butyl halides is often inefficient due to competing elimination reactions. Therefore, methods that generate a tert-butyl cation under controlled conditions are preferred. The use of tert-butanol in the presence of a strong acid catalyst like sulfuric acid provides a reliable source of the electrophile. An alternative, milder approach involves the use of di-tert-butyl dicarbonate with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

Detailed Experimental Protocol:

-

To a solution of 5-nitroindole (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-tert-butyl-5-nitro-1H-indole as a solid.

Step 2: Synthesis of 1-tert-butyl-1H-indol-5-amine (Final Product)

Causality of Experimental Choices: The reduction of an aromatic nitro group is a well-established transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method.[1] This method is favored for its high chemoselectivity, typically leaving other functional groups and the aromaticity of the indole ring intact. The use of hydrogen gas requires specialized equipment (hydrogenator). A more accessible alternative is transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate, which can be performed with standard laboratory glassware.[2][3]

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1-tert-butyl-5-nitro-1H-indole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% catalyst loading) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 1-tert-butyl-1H-indol-5-amine. The product may be further purified by recrystallization or chromatography if necessary.

Physicochemical and Spectroscopic Properties

The properties of 1-tert-butyl-1H-indol-5-amine can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Off-white to pale yellow solid | Typical for aminoindole derivatives. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in water. | The tert-butyl group increases lipophilicity. |

| pKa (of conjugate acid) | ~4.5 - 5.5 | The amine at C5 is a typical aromatic amine, with its basicity slightly modulated by the indole ring. |

| Boiling Point | >300 °C (decomposes) | High molecular weight and potential for intermolecular hydrogen bonding. |

| Melting Point | Estimated 80-100 °C | Based on related aminoindoles. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Singlet (~1.7 ppm, 9H) for the tert-butyl protons. - Two doublets and a doublet of doublets in the aromatic region (6.5-7.5 ppm) for the benzene ring protons. - Two doublets for the C2 and C3 protons of the pyrrole ring. - A broad singlet for the -NH₂ protons (concentration-dependent). |

| ¹³C NMR | - Signals for the quaternary and methyl carbons of the tert-butyl group (~58 ppm and ~30 ppm, respectively). - 8 signals in the aromatic region (100-145 ppm) corresponding to the indole ring carbons. |

| IR Spectroscopy | - Two distinct N-H stretching bands (~3350-3450 cm⁻¹) for the primary amine. - C-H stretching bands just below 3000 cm⁻¹. - Aromatic C=C stretching bands (~1600-1450 cm⁻¹). |

| Mass Spectrometry (EI) | - A prominent molecular ion (M⁺) peak at m/z = 188. - A significant fragment at m/z = 173 due to the loss of a methyl group. - A fragment at m/z = 131 due to the loss of the tert-butyl group. |

Applications in Drug Discovery and Materials Science

The 1-substituted-5-aminoindole scaffold is a versatile building block in the development of novel therapeutic agents and functional materials.

Caption: Potential applications of the 1-tert-butyl-1H-indol-5-amine scaffold.

-

Kinase Inhibitors: The indole nucleus is a common scaffold in the design of ATP-competitive kinase inhibitors for oncology. The 5-amino group can be functionalized to introduce pharmacophores that interact with the hinge region of the kinase domain. The N1-tert-butyl group can serve to orient the molecule within the active site and enhance metabolic stability.

-

GPCR Ligands: Indole derivatives, particularly those with an amino or substituted amino group, are well-known ligands for G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors. The title compound can serve as a starting point for the synthesis of novel psychoactive compounds or therapeutics for neurological disorders.

-

Antimicrobial Agents: The indole ring is present in many natural products with antimicrobial activity. The 5-amino group allows for the attachment of various side chains to optimize activity against bacterial or fungal pathogens.

-

Organic Electronics: The electron-rich indole system can be incorporated into larger π-conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The 5-amino group provides a convenient handle for polymerization or attachment to other chromophores.

Safety and Handling

As 1-tert-butyl-1H-indol-5-amine is a novel compound, comprehensive toxicological data is not available. However, based on its structural similarity to other aromatic amines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide establishes a clear and viable synthetic pathway for the novel compound 1-tert-butyl-1H-indol-5-amine, a molecule with significant potential in medicinal chemistry and materials science. By providing detailed, scientifically-grounded protocols and a thorough analysis of its predicted properties and applications, this document serves as a crucial resource for researchers seeking to explore the utility of this and related N-alkylated aminoindoles. The strategic placement of the tert-butyl group on the indole nitrogen and the versatile amino functionality at the 5-position make this a promising scaffold for the development of next-generation therapeutics and functional materials.

References

-

MDPI. (2022, October 18). Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 594166, 2-tert-Butyl-1H-indole. Retrieved from [Link]

- Wiley-VCH. (2021).

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

-

PMC. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]

-

PMC. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Retrieved from [Link]

-

MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

- Taylor & Francis Group. (1993). Kinetic Approach to the Catalytic Hydrogenation of Nitroaliphatic Compounds. In Catalysis of Organic Reactions. CRC Press.

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

Sources

Spectroscopic Profiling of 1-tert-butyl-1H-indol-5-amine: A Predictive and Methodological Guide

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 1-tert-butyl-1H-indol-5-amine. In the absence of empirical spectral data in the public domain, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. The guide synthesizes foundational NMR principles with insights into the structural nuances of substituted indoles to offer a detailed interpretation of the anticipated spectroscopic features. Furthermore, it outlines a rigorous, field-proven methodology for the acquisition and analysis of NMR data for this class of compounds.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of substituents onto the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. In the case of 1-tert-butyl-1H-indol-5-amine, the bulky tert-butyl group at the N1 position sterically influences the molecule's conformation and electronic distribution, while the amino group at the C5 position acts as a potent electron-donating group, significantly modulating the electron density of the aromatic system. Accurate structural elucidation through NMR spectroscopy is paramount for confirming the identity and purity of such compounds, and for understanding their behavior in biological systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-tert-butyl-1H-indol-5-amine is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the aromaticity of the indole ring, the electron-donating effect of the amine group, and the presence of the N-tert-butyl group. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Prediction |

| H2 | ~7.0 - 7.2 | Doublet | 1H | Located on the electron-rich pyrrole ring, adjacent to the N-tert-butyl group. Coupled to H3. |

| H3 | ~6.4 - 6.6 | Doublet | 1H | Shielded by the N1 and adjacent to the electron-rich benzene ring. Coupled to H2. |

| H4 | ~7.1 - 7.3 | Doublet | 1H | Part of the benzene ring, ortho to the amine group, and coupled to H6. |

| H6 | ~6.7 - 6.9 | Doublet of Doublets | 1H | Ortho and para to the electron-donating amine group, leading to increased shielding. Coupled to H4 and H7. |

| H7 | ~7.5 - 7.7 | Doublet | 1H | Adjacent to the electron-withdrawing influence of the pyrrole nitrogen and coupled to H6. |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H | Protons on the amine group, chemical shift can be variable and concentration-dependent. Broadened due to quadrupole effects and potential exchange. |

| -C(CH₃)₃ | ~1.6 - 1.8 | Singlet | 9H | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons.[1] |

Table 1: Predicted ¹H NMR Spectral Data for 1-tert-butyl-1H-indol-5-amine in CDCl₃.

The following diagram illustrates the molecular structure with proton assignments.

Figure 1: Molecular structure of 1-tert-butyl-1H-indol-5-amine with proton numbering for ¹H NMR prediction.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1-tert-butyl-1H-indol-5-amine is anticipated to show ten distinct signals, corresponding to the ten chemically non-equivalent carbon atoms. The chemical shifts are influenced by hybridization, aromaticity, and the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality of Prediction |

| C2 | ~120 - 125 | Aromatic CH carbon in the electron-rich pyrrole ring. |

| C3 | ~100 - 105 | Shielded aromatic CH carbon, adjacent to the fused benzene ring. |

| C3a | ~130 - 135 | Quaternary aromatic carbon at the ring junction. |

| C4 | ~110 - 115 | Aromatic CH carbon ortho to the electron-donating amine group. |

| C5 | ~140 - 145 | Aromatic quaternary carbon directly attached to the electron-donating amine group (deshielded). |

| C6 | ~115 - 120 | Aromatic CH carbon para to the amine group. |

| C7 | ~110 - 115 | Aromatic CH carbon meta to the amine group. |

| C7a | ~135 - 140 | Quaternary aromatic carbon at the ring junction, adjacent to the pyrrole nitrogen. |

| -C (CH₃)₃ | ~55 - 60 | Quaternary sp³ carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~30 - 35 | Three equivalent sp³ methyl carbons of the tert-butyl group.[2] |

Table 2: Predicted ¹³C NMR Spectral Data for 1-tert-butyl-1H-indol-5-amine in CDCl₃. [3][4][5]

The following diagram illustrates the molecular structure with carbon assignments.

Figure 2: Molecular structure of 1-tert-butyl-1H-indol-5-amine with carbon numbering for ¹³C NMR prediction.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 1-tert-butyl-1H-indol-5-amine, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data acquisition.[6][7]

1. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9][10]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[11]

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse performance.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically used.

-

Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals are captured.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on a Bruker instrument) is recommended.

-

Spectral Width: A spectral width of about 240 ppm is appropriate for most organic compounds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[12]

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

The following workflow diagram illustrates the process of NMR data acquisition and analysis.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. reddit.com [reddit.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

Mass spectrometry analysis of 1-tert-butyl-1H-indol-5-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-tert-butyl-1H-indol-5-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-tert-butyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Recognizing the structural nuances of this molecule—specifically the presence of a basic amine and a bulky tert-butyl group on the indole core—this document outlines tailored methodologies for sample preparation, instrumentation, and spectral interpretation. We delve into the rationale behind selecting electrospray ionization in positive mode (ESI+), propose a detailed fragmentation pathway validated by established principles for indole and tert-butyl moieties, and provide step-by-step protocols for both qualitative and quantitative workflows. This guide is intended for scientists and professionals seeking to develop robust and reliable analytical methods for this compound class.

Introduction: The Analytical Imperative for Substituted Indoles

The indole ring system is a foundational scaffold in a vast array of biologically active compounds and natural products, making it a cornerstone of modern drug discovery.[1][2][3] The specific analyte, 1-tert-butyl-1H-indol-5-amine, combines this privileged heterocycle with two key functional groups: a primary aromatic amine at the 5-position and a tert-butyl group at the 1-position (indole nitrogen). These features govern its physicochemical properties, potential metabolic fate, and, critically, its behavior within a mass spectrometer.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such small molecules.[4][5] Its high sensitivity and specificity allow for confident identification even in complex matrices. This guide serves as an expert-level walkthrough, explaining not just how to analyze this compound, but why specific analytical choices are made to ensure data of the highest quality and integrity.

Analyte Profile: Chemical and Physical Properties

A thorough understanding of the analyte's properties is paramount for effective method development. While specific experimental data for 1-tert-butyl-1H-indol-5-amine is not widely published, we can infer its characteristics from the closely related isomer, 2-tert-butyl-1H-indol-5-amine, and general chemical principles.

| Property | Value / Description | Rationale & Analytical Implication |

| Molecular Formula | C₁₂H₁₆N₂ | Foundational for calculating exact mass. |

| Molecular Weight | 188.27 g/mol | The monoisotopic mass is used for high-resolution MS. |

| Exact Mass | 188.1313 | Essential for accurate mass measurements and formula determination. |

| Key Functional Groups | Primary Aromatic Amine (-NH₂), N-substituted Indole, tert-Butyl Group | The amine group is basic and readily protonated, making positive ion mode ESI highly effective. The bulky, non-polar tert-butyl group influences chromatographic retention and provides a characteristic fragmentation signature. |

| Predicted pKa | ~5.0 (for the amine) | The amine will be protonated ([M+H]⁺) in acidic mobile phases (pH < 3), which is ideal for ESI-MS analysis.[6][7] |

| Predicted Polarity | Moderately Polar | Suitable for reversed-phase liquid chromatography (LC). The tert-butyl group increases lipophilicity compared to unsubstituted indol-5-amine. |

The Analytical Workflow: From Sample to Spectrum

A robust mass spectrometry analysis is built upon a sequence of carefully executed steps. Each stage is designed to preserve the integrity of the analyte while minimizing interferences that could compromise the final data.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering matrix components like salts and particulates.[4][8]

Rationale: For a relatively clean, synthesized compound, a simple "dilute-and-shoot" approach is often sufficient and preferable to complex extraction methods that risk analyte loss.[9] The choice of a Polytetrafluoroethylene (PTFE) filter is crucial as it exhibits low extractables, preventing contamination of the spectrum with peaks from the filter material itself.[4]

Step-by-Step Protocol:

-

Solvent Preparation: Prepare the initial diluent, typically a mixture that mirrors the starting mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Initial Dilution: Accurately weigh a small amount of the 1-tert-butyl-1H-indol-5-amine standard and dissolve it in the prepared solvent to create a stock solution (e.g., 1 mg/mL).

-

Working Solution: Perform a serial dilution from the stock solution to achieve a final concentration suitable for MS detection, typically in the range of 1-100 ng/mL. The optimal concentration should be determined experimentally to avoid detector saturation.

-

Filtration: Draw the final working solution into a clean syringe. Attach a 0.22 µm PTFE syringe filter and discard the first ~100 µL to waste (to saturate any active sites on the filter membrane).

-

Final Transfer: Filter the remaining solution directly into a clean autosampler vial for analysis.

Instrumentation and Method Development

The analysis is best performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. LC provides separation from impurities, while MS/MS provides confident structural confirmation.

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography on a C18 column is the standard for moderately polar small molecules. A gradient elution starting with a high aqueous component allows for the retention of the analyte, while the increasing organic phase composition ensures its timely elution. The addition of formic acid to the mobile phase serves a dual purpose: it sharpens chromatographic peaks and, more importantly, ensures the analyte is protonated before it enters the ion source.[6]

| Parameter | Recommended Setting |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Mass Spectrometry (MS) Parameters

Rationale: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules that are already in solution.[5] Given the basic amine, positive ion mode is the logical choice to generate the protonated molecule, [M+H]⁺. The parameters below are typical starting points for a modern quadrupole or Q-TOF mass spectrometer and should be optimized for the specific instrument in use.[6][10]

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/Hr (Nitrogen) |

| Cone Gas Flow | 50 L/Hr (Nitrogen) |

| Acquisition Mode | Full Scan (m/z 50-300) and MS/MS of precursor m/z 189.1 |

| Collision Energy | Ramped 10-40 eV (for MS/MS) |

Spectral Interpretation: Unraveling the Fragmentation Pathway

The tandem mass spectrum (MS/MS) provides a structural fingerprint of the molecule. For 1-tert-butyl-1H-indol-5-amine, the fragmentation is predicted to be dominated by the lability of the tert-butyl group and characteristic cleavages of the indole core.

Predicted Fragmentation Pathway:

-

Precursor Ion ([M+H]⁺): The molecule enters the mass spectrometer and is protonated, most likely on the primary amine, to form the precursor ion at m/z 189.14 .

-

Primary Fragmentation (Loss of Isobutylene): The most facile and characteristic fragmentation for a tert-butyl group is the neutral loss of isobutylene (C₄H₈, 56.06 Da). This occurs via a charge-remote fragmentation, leaving the charge on the indole portion of the molecule. This results in the base peak at m/z 133.08 . This fragment corresponds to the protonated 1H-indol-5-amine.

-

Secondary Fragmentation (Loss of HCN): The resulting indol-5-amine fragment (m/z 133.08) can undergo further fragmentation characteristic of the indole ring system. A common pathway is the loss of hydrogen cyanide (HCN, 27.01 Da) from the five-membered ring, leading to a fragment ion at m/z 106.07 .[1]

Quantitative Analysis

For quantitative studies, the LC-MS/MS system should be operated in Multiple Reaction Monitoring (MRM) mode. This involves programming the mass spectrometer to specifically monitor a predefined fragmentation reaction, which dramatically increases sensitivity and selectivity.

-

MRM Transition: The optimal transition for quantification would be 189.1 > 133.1 .

-

Confirmation Transition: A second transition, such as 189.1 > 106.1 , can be monitored for confirmation, ensuring the identity of the analyte in complex samples.

A calibration curve should be constructed using a series of standards of known concentrations to ensure linearity and accuracy over the desired analytical range.

Conclusion

The mass spectrometric analysis of 1-tert-butyl-1H-indol-5-amine is straightforward when a systematic, chemically-informed approach is employed. By leveraging ESI in positive ion mode coupled with LC separation, both robust identification and accurate quantification can be achieved. The predictable fragmentation pattern, dominated by the neutral loss of isobutylene to produce a stable fragment at m/z 133, provides a confident signature for this molecule. The protocols and parameters outlined in this guide represent a field-proven starting point for researchers, enabling the rapid development of validated analytical methods for this and structurally related indole derivatives.

References

- Benchchem.

- Sigma-Aldrich.

- Chen, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of the American Society for Mass Spectrometry.

- Liu, X., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules.

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.

- Wikipedia.

- SCIEX.

- Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

- University of Oxford. Native MS Sample Preparation | Mass Spectrometry Research Facility.

- Biocompare.com. Prepping Small Molecules for Mass Spec.

- Kihel, A., et al. (2016).

- Calafat, A. M., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health.

- LCGC International.

- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector.

- Shimadzu.

- Sigma-Aldrich. 2-tert-Butyl-1H-indol-5-amine.

- ResearchGate. Synthesis of N-(o-tert-butyl phenyl)indoles via intermolecular cyclization of N-(o-tert-butylphenyl)-2-alkynylanilines.

- PubChem. 5-N-Boc-amino-1H-indole.

- MedchemExpress.com. 1H-Indol-5-amine (5-Aminoindole).

- ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)

- MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- Taylor & Francis. Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

- PubChem. tert-Butyl 5-(aminomethyl)

- Pearson. The mass spectrum of tert-butylamine follows shows an intense bas....

- Unknown. Synthesis and Chemistry of Indole.

- AMERICAN ELEMENTS.

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- NIST. N-Butyl-tert-butylamine.

- ChemicalBook. tert-Butylamine(75-64-9) 1H NMR spectrum.

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. sciex.com [sciex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. biocompare.com [biocompare.com]

- 9. tecan.com [tecan.com]

- 10. shimadzu.com [shimadzu.com]

Spectroscopic Characterization of 1-tert-butyl-1H-indol-5-amine: A Technical Guide to IR Analysis

Executive Summary

1-tert-butyl-1H-indol-5-amine (CAS: 220719-59-9) is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and high-affinity GPCR ligands.[1] Its structural integrity hinges on two distinct functionalities: the steric bulk of the N-tert-butyl group (protecting the indole nitrogen) and the nucleophilic C5-primary amine (available for amide coupling or reductive amination).

This guide provides a rigorous framework for the infrared (IR) spectroscopic validation of this compound. Unlike standard library matching, this protocol utilizes Structural Elucidation via Functional Group Analysis , allowing researchers to validate the molecule based on first-principles vibrational spectroscopy even in the absence of a reference standard.

Part 1: Structural Elucidation & Theoretical Assignments[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct domains. The absence of specific bands is as diagnostic as their presence.

The Diagnostic "Silent" Region (Indole N-H)

-

Feature: Indole N-H Stretch.[1]

-

Expected Behavior: ABSENT .

-

Mechanism: In the parent indole, a sharp band appears at ~3400 cm⁻¹ (non-bonded) or broadens if hydrogen-bonded. In 1-tert-butyl-1H-indol-5-amine , the N1 position is alkylated with a tert-butyl group.[1]

-

QC Criterion: The appearance of a broad band >3200 cm⁻¹ that cannot be attributed to the C5-amine suggests deprotection (loss of t-butyl) or contamination with the starting material (5-aminoindole).

The Primary Amine (C5-NH₂)

-

Expected Behavior: A characteristic doublet in the high-frequency region.[1]

-

Range: 3450–3300 cm⁻¹.[1]

-

Mechanism: The primary amine (-NH₂) exhibits two modes:[3]

-

Note: These bands are typically weaker and sharper than hydroxyl (-OH) stretches.[1][3]

The tert-Butyl Signature (Aliphatic C-H)

-

Expected Behavior: Strong aliphatic signals below 3000 cm⁻¹ and a "split" bending mode.[1][5]

-

Range (Stretch): 2980–2850 cm⁻¹ (distinct from the aromatic C-H >3000 cm⁻¹).

-

Range (Bend): The "Gem-Dimethyl" doublet effect.[1] The tert-butyl group shows a characteristic splitting of the symmetrical methyl bending vibration, appearing as two peaks near 1395 cm⁻¹ and 1365 cm⁻¹ .

Part 2: Predicted Spectral Data Table

The following table synthesizes data from authoritative spectroscopic tables (Silverstein, Pretsch) and analog data (5-aminoindole, N-alkyl indoles). Use this for peak picking and integration.

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |

| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3450 – 3300 | Medium | Look for the "doublet" tip.[1] |

| Aromatic Ring | C-H Stretch | 3100 – 3010 | Weak | Should be distinct from aliphatic bands.[1] |

| Aliphatic (t-Butyl) | C-H Stretch (CH₃) | 2970 – 2860 | Strong | Multiple bands (asym/sym methyl).[1] |

| Indole Ring | C=C / C=N Ring Stretch | 1620 – 1570 | Strong | Characteristic indole skeletal breathing.[1] |

| Primary Amine | N-H Scissoring (Bend) | 1650 – 1590 | Medium | Often overlaps with ring stretches; may appear as a shoulder.[1][3] |

| Aromatic Ring | C=C Ring Stretch | 1450 – 1500 | Strong | Second major skeletal band.[1][2] |

| tert-Butyl Group | C-H Bend (Skeletal) | 1395 & 1365 | Medium | CRITICAL ID: The "Split" peak.[1] |

| C-N Bond | C-N Stretch (Ar-NH₂) | 1350 – 1250 | Strong | Connects the amine to the indole C5. |

| Indole Ring | C-H Out-of-Plane (OOP) | 810 – 750 | Strong | Dependent on substitution pattern (1,5-disubstituted).[1] |

Part 3: Analytical Workflow & Visualization[1]

The following diagram outlines the logical flow for validating this specific intermediate, including decision gates for common impurities (e.g., oxidation products or hydrolysis).

Caption: Logic flow for spectroscopic validation, highlighting critical checkpoints for deprotection (N-H) and oxidation (C=O).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as atmospheric CO₂ or water vapor), follow this ATR (Attenuated Total Reflectance) protocol.

Instrumentation Setup

-

Mode: ATR (Diamond or ZnSe crystal).[1] Note: Diamond is preferred due to the hardness of crystalline organic intermediates.

-

Resolution: 4 cm⁻¹.[1]

-

Scans: Minimum 32 (64 recommended for high signal-to-noise ratio).

-

Background: Air background acquired immediately prior to sample loading.

Sample Preparation

-

State: The compound is typically a solid/powder.

-

Loading: Place ~5-10 mg of sample on the crystal center.

-

Compression: Apply pressure using the anvil until the "Energy/Throughput" meter stabilizes (typically 60-80% of max throughput). Insufficient pressure leads to weak bands; excessive pressure on ZnSe can damage the crystal.

Self-Validation Steps (QC)

Before accepting the spectrum, check for these "Red Flags":

-

The "Water" Test: If a broad, rounded hump appears at 3400 cm⁻¹ without the distinct amine doublet, the sample is wet. Dry in a vacuum desiccator and re-run.[1]

-

The "Carbonyl" Test: 5-aminoindoles are susceptible to oxidation (forming quinone imines or similar species).[1] Any strong band between 1660–1720 cm⁻¹ indicates degradation.[1] The pure amine should be "quiet" in the carbonyl region.

-

The "Nitro" Check: If synthesized from 5-nitro-1-tert-butylindole, check for residual Nitro stretches at 1530 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) .[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for functional group assignment).

-

National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. [Link] (Source for general Indole and t-Butyl spectral data).[1]

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Reference for specific t-butyl doublet assignments).

-

PubChem. (2024).[1] Compound Summary for CID 3532980 (Related: 1-(tert-Butoxycarbonyl)indole). [Link] (Used for structural analog comparison).[1]

Sources

- 1. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

Strategic Evaluation of 1-tert-butyl-1H-indol-5-amine Derivatives: From Scaffold to Lead

Executive Summary & Chemical Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 14 FDA-approved drugs, including vincristine (anti-cancer) and indomethacin (anti-inflammatory). However, the specific scaffold 1-tert-butyl-1H-indol-5-amine represents a strategic evolution in library design.

Unlike the ubiquitous N-H or N-methyl indoles, the 1-tert-butyl variant introduces a bulky, hydrophobic metabolic shield at the N1 position. This modification serves two critical functions:

-

Metabolic Blockade: It prevents N-dealkylation and N-glucuronidation, common clearance pathways for indoles.

-

Lipophilic Modulation: It significantly increases

, potentially enhancing blood-brain barrier (BBB) penetration, though at the cost of aqueous solubility.

The 5-amine moiety acts as the primary "warhead handle," allowing for the rapid generation of ureas, amides, and sulfonamides to probe binding pockets (e.g., kinase hinge regions).

This guide details the initial biological screening cascade required to validate derivatives of this specific scaffold, moving from solubility profiling to target engagement.

Phase I: Physicochemical "Go/No-Go" Gates

Before biological interaction can be assessed, the compound must be available in solution. The high lipophilicity of the tert-butyl group makes solubility the primary failure mode.

Protocol: Kinetic Solubility (Nephelometry)

Rationale: 1-tert-butyl derivatives often precipitate in aqueous assay buffers, leading to false negatives (loss of potency) or false positives (aggregates sequestering enzymes).

Workflow:

-

Stock Prep: Dissolve derivative to 10 mM in 100% DMSO.

-

Dilution: Spikes into PBS (pH 7.4) at concentrations ranging from 1

M to 100 -

Measurement: Measure light scattering (nephelometry) or UV absorbance after 90 minutes of shaking.

-

Threshold: Compounds with solubility < 10

M are flagged for formulation modification (e.g., addition of 0.1% Tween-80).

Stability in Assay Media

The electron-rich 5-amino group is susceptible to oxidation (quinoid formation) in culture media.

-

Check: Incubate 10

M compound in DMEM + 10% FBS for 24 hours. Analyze via LC-MS. -

Acceptance Criteria: >85% parent compound remaining.

Phase II: Phenotypic Screening (Cytotoxicity)

The primary screen for indole derivatives is typically anti-proliferative activity, given the scaffold's propensity to bind tubulin or kinases.

The Differential Cytotoxicity Screen

Objective: Determine the Selectivity Index (SI) between cancer and normal tissue.[1]

Cell Lines:

-

Target (Cancer): HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical).[2] Rationale: Indoles frequently show high potency here.

-

Control (Normal): HEK-293 (Kidney) or MRC-5 (Fibroblast).[2]

Protocol: Resazurin Reduction Assay (Alamar Blue) Note: We prefer Resazurin over MTT for this scaffold. The 5-aminoindole moiety can sometimes directly reduce tetrazolium salts (MTT) chemically, causing false positives. Resazurin is less prone to this artifact.

| Step | Action | Critical Parameter |

| 1. Seeding | Seed cells in 96-well black plates. | 5,000 cells/well. Allow 24h attachment. |

| 2. Dosing | Add compounds (Serial dilution: 100 | Vehicle Control: 0.5% DMSO (Max). |

| 3. Incubation | Incubate for 48 or 72 hours at 37°C/5% CO | Ensure humidity to prevent evaporation. |

| 4. Detection | Add Resazurin solution (final 44 | Incubate 2-4 hours. |

| 5. Readout | Measure Fluorescence (Ex 530nm / Em 590nm). | Calculate IC |

Data Interpretation:

-

Hit Criteria: IC

< 10 -

Safety Criteria: SI (IC

Normal / IC

Phase III: Target Deconvolution (Mechanism of Action)

If the 1-tert-butyl-1H-indol-5-amine derivative shows cytotoxicity, the mechanism is likely Tubulin Polymerization Inhibition or Kinase Inhibition .

Tubulin Polymerization Assay

Indoles often bind to the Colchicine-binding site of tubulin.

Protocol:

-

Reagent: Purified porcine brain tubulin (>99%) in PEM buffer containing GTP.

-

Baseline: Measure light scattering (340 nm) at 37°C to establish polymerization curve.

-

Treatment: Add compound (5

M) vs. Colchicine (Positive Control) vs. Paclitaxel (Stabilizer Control). -

Result:

Kinase Profiling (Hinge Binding)

The 5-amino group, when derivatized to an amide/urea, mimics the adenine ring of ATP.

-

Screen: Run a panel of serine/threonine kinases (e.g., CDK2, GSK-3

). -

Method: FRET-based assay (e.g., LanthaScreen) to avoid interference from the fluorescent indole core.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for evaluating the 1-tert-butyl-1H-indol-5-amine library.

Caption: Figure 1: Strategic screening cascade for N-tert-butyl indole derivatives, prioritizing solubility and selectivity before mechanistic deconvolution.

Structure-Activity Relationship (SAR) Logic

Understanding the scaffold allows for rational optimization.

Caption: Figure 2: Functional mapping of the 1-tert-butyl-1H-indol-5-amine scaffold. The N1-tert-butyl group is the key physicochemical modulator.

References

-

Indole Scaffold Utility: Zhang, M. Z., et al. "Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines." BenchChem Protocols.

-

Screening Protocols: Riss, T. L., et al. "Cell Viability Assays: MTT and Resazurin." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013.

-

Indole Cytotoxicity: Olgen, S., et al. "Synthesis and biological evaluation of novel indole-based molecules." European Journal of Medicinal Chemistry.

-

Tubulin Targeting: Singh, P., et al. "Indole conjugates as potent tubulin polymerization inhibitors." Future Medicinal Chemistry.

-

Chemical Properties: "1-tert-butyl-1H-indol-5-amine." PubChem Compound Summary.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

The Amine Group of the Indole Scaffold: A Technical Guide to Reactivity and Functionalization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the world of organic chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance.[1] At the heart of the indole's chemical versatility lies its amine group, the reactivity of which dictates many of the synthetic transformations that make this scaffold so valuable. This guide provides a comprehensive exploration of the reactivity of the indole amine group, offering a detailed examination of its fundamental properties and its participation in a range of essential N-functionalization reactions. By delving into the mechanisms, protocols, and structure-activity relationships, this document aims to equip researchers with the knowledge to effectively manipulate the indole core for the design and synthesis of novel molecules with therapeutic potential.[2]

Fundamental Reactivity of the Indole N-H Group

The reactivity of the indole amine is a nuanced interplay of its acidic and basic properties, its nucleophilic character, and the influence of the aromatic system.

Acidity and Basicity

Unlike typical aliphatic amines, the indole nitrogen is not significantly basic. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, contributing to the aromaticity of the ring and making them less available for protonation.[3] The pKa of the protonated indole is approximately -3.6, indicating that it requires a strong acid for protonation.[4]

Conversely, the N-H proton is weakly acidic, with a pKa of about 17 in water and 21 in DMSO.[3] This acidity allows for deprotonation by strong bases like sodium hydride (NaH) or organolithium reagents to form the corresponding indolide anion, a potent nucleophile.

Nucleophilicity vs. Basicity

The deprotonated indole anion is a strong nucleophile, readily participating in reactions with various electrophiles. However, the choice of base and reaction conditions can influence the regioselectivity of these reactions. While strong, non-nucleophilic bases favor N-functionalization, the use of certain organometallic bases can lead to C-alkylation, particularly at the C3 position.[3]

The Role of Aromaticity

The aromaticity of the indole ring system is a key determinant of its reactivity. The delocalization of the nitrogen's lone pair into the 10-π electron system stabilizes the molecule but reduces the nucleophilicity of the nitrogen atom compared to a non-aromatic amine. Any reaction that disrupts this aromaticity will be energetically less favorable.

N-Functionalization Reactions of the Indole Scaffold

The ability to introduce a wide variety of substituents onto the indole nitrogen is crucial for modulating the physicochemical and pharmacological properties of indole-containing molecules. The following sections detail the most important N-functionalization reactions.

N-Alkylation

N-alkylation is a fundamental transformation for the derivatization of indoles. The choice of method often depends on the nature of the alkylating agent and the desired scale of the reaction.

Mechanisms

The most common mechanism for N-alkylation is a straightforward SN2 reaction where the indolide anion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.[5] Another important pathway is the Michael addition of the indole nitrogen to an α,β-unsaturated system.[6]

Experimental Protocols

Protocol 1: N-Benzylation of Indole using Sodium Hydride [7]

-

Materials: Indole, Sodium Hydride (60% dispersion in mineral oil), Benzyl Bromide, Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve indole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

-

Protocol 2: Michael Addition of Indole to an α,β-Unsaturated Ketone [8]

-

Materials: Indole, α,β-unsaturated ketone, Iodine, Dichloromethane.

-

Procedure:

-

To a solution of the α,β-unsaturated ketone (1.0 mmol) in dichloromethane (5 mL), add indole (1.2 mmol) and a catalytic amount of iodine (10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product by column chromatography.

-

Comparative Data for N-Alkylation of Indoles

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | NaH | DMF | RT | 1 | 91 | [3] |

| Methyl Iodide | KOH | DMSO | RT | 1-3 | 85 | [9] |

| Ethyl Acrylate | K₂CO₃ | DMF | 90 | 4 | 88 | [10] |

| Benzyl Alcohol | Iron Catalyst | TFE | 110 | 30 | 72 | [11] |

N-Alkylation of Indole (SN2 Mechanism)

Caption: SN2 mechanism for the N-alkylation of indole.

N-Arylation

The formation of N-arylindoles is a critical transformation in the synthesis of many pharmaceuticals and materials. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[2][12]

Mechanisms

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indole, and finally, reductive elimination to yield the N-arylindole and regenerate the Pd(0) catalyst.[13][14]

The Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures than the Buchwald-Hartwig reaction. The mechanism is thought to involve the formation of a copper-indolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[15][16]

Experimental Protocols

Protocol 3: Buchwald-Hartwig N-Arylation of Indole [5]

-

Materials: Indole, Aryl Bromide, Pd₂(dba)₃, a bulky electron-rich phosphine ligand (e.g., XPhos), Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol %), the phosphine ligand (2-4 mol %), and NaOt-Bu (1.4 eq).

-

Add the aryl bromide (1.0 eq) and indole (1.2 eq).

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture at 80-110 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Protocol 4: Ullmann Condensation for N-Arylation of Indole [17]

-

Materials: Indole, Aryl Iodide, Copper(I) Iodide (CuI), a diamine ligand (e.g., N,N'-dimethylethylenediamine), Potassium Phosphate (K₃PO₄), Anhydrous Dioxane.

-

Procedure:

-

To a Schlenk tube, add CuI (5 mol %), the diamine ligand (10 mol %), and K₃PO₄ (2.0 eq).

-

Add the indole (1.2 eq) and the aryl iodide (1.0 eq).

-

Add anhydrous dioxane.

-

Seal the tube and heat the reaction mixture at 110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

Comparative Data for N-Arylation of Indoles

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 95 | [5] |

| 4-Iodotoluene | CuI / DMEDA | K₃PO₄ | Dioxane | 110 | 92 | [17] |

| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 88 | [18] |

| Phenylboronic Acid | Cu(OAc)₂ | - | DCM | RT | 75 | [2] |

Buchwald-Hartwig N-Arylation of Indole

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation of indole.

N-Acylation

N-acylation of indoles is a common method for protecting the indole nitrogen or for synthesizing biologically active N-acylindoles.

Mechanism

The reaction typically proceeds through the nucleophilic attack of the indolide anion on an acylating agent, such as an acyl chloride or anhydride. The use of a base is generally required to deprotonate the indole.

Experimental Protocols

Protocol 5: N-Acetylation of Indole with Acetic Anhydride [9]

-

Materials: Indole, Acetic Anhydride, Potassium Hydroxide (KOH), Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

To a solution of indole (1.0 eq) in DMSO, add powdered KOH (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the N-acetylindole.

-

Comparative Data for N-Acylation of Indoles

| Acylating Agent | Base/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Acetic Anhydride | KOH | DMSO | RT | 85 | [9] |

| Benzoyl Chloride | NaH | DMF | 0 to RT | 92 | [19] |

| Carboxylic Acid | DCC/DMAP | CH₂Cl₂ | RT | 91 | [20] |

N-Acylation of Indole

Caption: General mechanism for the N-acylation of indole.

N-Sulfonylation

N-sulfonylindoles are important intermediates in organic synthesis and are also found in some biologically active molecules.

Mechanism

The N-sulfonylation of indoles typically involves the reaction of the indolide anion with a sulfonyl chloride. The reaction is analogous to N-acylation.

Experimental Protocols

Protocol 6: N-Sulfonylation of Indole with Methanesulfonyl Chloride [21]

-

Materials: Indole, Methanesulfonyl Chloride (MsCl), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the indole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the N-sulfonylindole.

-

Comparative Data for N-Sulfonylation of Indoles

| Sulfonylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Methanesulfonyl Chloride | Et₃N | DCM | 0 to RT | High | [21] |

| p-Toluenesulfonyl Chloride | NaH | DMF | 0 to RT | ~80 | [22] |

| Benzenesulfonyl Chloride | LiHMDS | DMF | RT | Variable | [8] |

N-Sulfonylation of Indole

Caption: General mechanism for the N-sulfonylation of indole.

Influence of Substituents on N-H Reactivity

Substituents on the indole ring can significantly impact the reactivity of the N-H group. Electron-withdrawing groups (EWGs) increase the acidity of the N-H proton, facilitating deprotonation. Conversely, electron-donating groups (EDGs) decrease the acidity of the N-H proton. This effect influences the choice of base and reaction conditions for N-functionalization reactions. For instance, indoles bearing strong EWGs may be N-functionalized under milder basic conditions.

Protecting Group Strategies for the Indole Nitrogen

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups have been developed for this purpose. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. Common protecting groups include benzenesulfonyl (Bs), tosyl (Ts), tert-butyloxycarbonyl (Boc), and benzyl (Bn).

The Role of the Indole Amine in Drug Discovery and Development

The N-functionalization of indoles is a powerful tool in drug discovery, as the substituent on the nitrogen can profoundly influence the pharmacological properties of the molecule.

Sertindole , an atypical antipsychotic, features an N-aryl group that is crucial for its activity. The synthesis of sertindole involves a copper-catalyzed N-arylation of 5-chloroindole.[1][10] This N-aryl substituent plays a key role in the molecule's interaction with dopamine D₂ and serotonin 5-HT₂ receptors.[17]

Aripiprazole , another atypical antipsychotic, does not contain an indole ring, but its synthesis often involves indole-like precursors, and its discovery was inspired by the structures of other indole-containing compounds.[20][23] The nitrogen-containing side chain is critical for its partial agonist activity at dopamine D₂ receptors.[4]

The ability to readily modify the indole nitrogen allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies often involve the synthesis of a library of N-substituted indole analogs to identify the optimal substituent for a given biological target.[24]

References

-

Recent Progress Concerning the N-Arylation of Indoles - MDPI. (URL: [Link])

-

Identification and synthesis of impurities formed during sertindole preparation - PMC. (URL: [Link])

-

A CONVENIENT N-ACETYLATION OF INDOLES. (URL: [Link])

-

Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives - PMC. (URL: [Link])

-

The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Recent Progress Concerning the N-Arylation of Indoles - PubMed. (URL: [Link])

-

Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (URL: [Link])

-

Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis, structure activity relationship and biological evaluation of indole sulfonohydrazide derivatives as antagonists of P2Y1 and P2Y6 receptors - PubMed. (URL: [Link])

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])

-

Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Publishing. (URL: [Link])

-

MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols unde. (URL: [Link])

-

Electrochemical N-sulfonylation of in-situ generated indole-based hydrazones and antimicrobial evaluation - The Royal Society of Chemistry. (URL: [Link])

-

The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Cine Substitution of N-Sulfonylindoles - ChemRxiv. (URL: [Link])

-

Cine Substitution of N-Sulfonylindoles - ResearchGate. (URL: [Link])

-

Synthesis of N-substituted indole derivatives as potential antimicrobial and antileishmanial agents | Request PDF - ResearchGate. (URL: [Link])

-

Research Article Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives - Semantic Scholar. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

The reaction mechanism proposed for the Ullmann-type N-arylation. - ResearchGate. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. (URL: [Link])

-

Indole - Wikipedia. (URL: [Link])

-

Halosulfenylation of Indoles - Chemical Review and Letters. (URL: [Link])

-

Recent Progress Concerning the N-Arylation of Indoles - MDPI. (URL: [Link])

-

Iodophor-/H 2 O 2 -Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - MDPI. (URL: [Link])

-

Synthesis and Chemistry of Indole. (URL: [Link])

-

Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. (URL: [Link])

-

(PDF) Studies on Acetylation of Indoles - ResearchGate. (URL: [Link])

-

(PDF) A Highly Regioselective C-3 Benzylation Reaction of Indoles with Alcohols Catalysed by an N-Heterocyclic Carbene - ResearchGate. (URL: [Link])

-

3-Substituted indole: A review - International Journal of Chemical Studies. (URL: [Link])

-

Synthesis of sulfenylated indoles using sulfonyl chloride as a... - ResearchGate. (URL: [Link])

-

A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles | Request PDF - ResearchGate. (URL: [Link])

-

Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed. (URL: [Link])

-

Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 1-tert-butyl-1H-indol-5-amine in High-Throughput Library Synthesis

This is a comprehensive technical guide on 1-tert-butyl-1H-indol-5-amine . It is structured to serve as a practical handbook for medicinal chemists and library synthesis professionals, adhering to the requested autonomy and scientific rigor.

Executive Summary

1-tert-butyl-1H-indol-5-amine represents a specialized, high-value fragment for Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous unsubstituted indole, the N-tert-butyl variant introduces a critical steric anchor and lipophilic bulk (

This guide details the chemo-structural rationale, handling protocols, and validated library synthesis modules required to deploy this fragment effectively.

Part 1: Chemo-Structural Analysis & Rationale

The "Steric-Electronic" Paradox

The utility of 1-tert-butyl-1H-indol-5-amine lies in its dual nature: it retains the electron-rich aromaticity of the indole core while sterically blocking the N1-position.

-

Electronic Profile: The C5-amine is a strong electron-donating group (EDG), significantly raising the HOMO of the indole ring. This makes the C3 position highly nucleophilic, but also renders the molecule susceptible to oxidative degradation (see Stability).

-

Steric Profile (The tert-Butyl Effect): The bulky tert-butyl group at N1 serves two functions:

-

H-Bond Deletion: It eliminates the N1-H donor capability, forcing the molecule to rely on the C5-amine for directional interactions.

-

Shape Diversity: It creates a spherical hydrophobic volume (

4.5 Å diameter) that can fill "greasy" pockets or disrupt planar stacking in crystal lattices, improving the solubility of derived libraries.

-

Pharmacophore Mapping

In kinase and polymerase inhibitors, the 5-aminoindole motif often mimics the adenosine base of ATP. The N-tert-butyl group acts as a "gatekeeper" substituent, selecting for targets with deep hydrophobic clefts while excluding those requiring a tight, planar fit at the N1 interface.

Part 2: Synthesis & Handling (The Foundation)

Sourcing & Synthesis Strategy

While commercially available, de novo synthesis is often required for scale-up. Direct alkylation of 5-aminoindole with tert-butyl halides is mechanistically flawed due to competing E2 elimination.

Recommended Synthetic Route (The "Indoline Detour"): To avoid elimination side-reactions, the "Indoline Detour" is the most robust protocol.

-

Starting Material: 5-Nitroindoline.[1]

-

Alkylation: Reaction with tert-butyl bromide (excess) and

in DMF (Nucleophilic substitution is favored over elimination on the -

Oxidation: Re-aromatization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

. -

Reduction: Catalytic hydrogenation (

, Pd/C) of the nitro group to the amine.

Stability & Storage Protocol (Critical)

The Oxidation Hazard: Free-base 5-aminoindoles are prone to air-oxidation, forming dark-colored quinone imines and diazo-species. The electron-donating tert-butyl group exacerbates this by increasing electron density.

Mandatory Handling Protocol:

-

Storage Form: Store exclusively as the HCl or Dihydrochloride salt . The protonated amine pulls electron density, stabilizing the ring against oxidation.

-

Atmosphere: Solid salts can be stored at -20°C. Free-basing must occur in situ or under Argon immediately prior to coupling.

-

Solvent: Avoid protic solvents (MeOH/EtOH) for long-term storage of the free base; use degassed DMSO or DMF.

Part 3: Library Synthesis Modules

The following modules represent self-validating workflows for incorporating this fragment into diversity-oriented libraries.

Module A: Amide Coupling (The Workhorse)

Target: Amide libraries (Kinase hinge binders).

Protocol:

-

Activation: Dissolve Carboxylic Acid (

equiv) and HATU ( -

Addition: Add 1-tert-butyl-1H-indol-5-amine HCl salt (

equiv). Note: The extra DIPEA ensures in situ free-basing. -

Reaction: Shake/Stir at RT for 2-4 hours.

-

Purification: Direct injection onto Prep-HPLC (Reverse Phase). Avoid aqueous workup to prevent emulsion formation due to the lipophilic t-butyl group.

Module B: Reductive Amination

Target: Secondary amine libraries (Ionizable cores).

Protocol:

-

Imine Formation: Combine Fragment (

equiv) and Aldehyde ( -

Reduction: Add

( -

Quench: Add saturated

.[2] -

Observation: If the indole C3 position reacts (side reaction), switch to

at pH 5-6.

Module C: Buchwald-Hartwig Coupling

Target: Bi-aryl amines.

Protocol:

-

Catalyst:

/ BrettPhos (BrettPhos is privileged for primary amines). -

Base:

(Strong base required). -

Solvent: Toluene or Dioxane, 100°C.

-

Note: The N-tert-butyl group prevents catalyst chelation at N1, generally improving yields compared to naked indoles.

Part 4: Visualization & Logic

Fragment Utility Engine

The following diagram illustrates the logical flow of using this fragment to generate chemical diversity.

Caption: Workflow logic for diversifying the 1-tert-butyl-1H-indol-5-amine scaffold into three distinct chemical spaces.

Synthetic Workflow (Parallel Synthesis)

This diagram details the decision tree for the "Indole Detour" synthesis vs. direct usage.

Caption: The "Indole Detour" route avoids E2 elimination issues common in direct indole alkylation.

Part 5: Data Summary

Table 1: Physicochemical Profile & Library Implications

| Property | Value (Approx) | Implication for Library Synthesis |

| MW | 188.27 Da | Ideal fragment size (Rule of 3 compliant). Allows for heavy decoration. |

| cLogP | ~3.2 | High lipophilicity. Action: Use polar aprotic solvents (DMF/DMSO) for stock solutions. |

| TPSA | ~26 Ų | Low polar surface area. Good for CNS penetration or intracellular targets. |

| pKa (NH2) | ~4.5 - 5.0 | Weakly basic. Action: Requires strong activation (HATU) for amide coupling; less reactive than aliphatic amines. |

| H-Bond Donors | 2 (NH2) | The N1-position is silent (capped), focusing interactions solely on the C5-substituent. |

References

-

Beclabuvir (BMS-791325) Discovery & Chemistry

- Context: Describes the optimization of indole-based HCV NS5B inhibitors where N-functionalization is critical for the "Thumb 1" binding site.

- Source: Gentles, R. G., et al. (2014). "Discovery of Beclabuvir (BMS-791325): A Potent, Non-nucleoside Inhibitor of HCV NS5B Polymerase." Journal of Medicinal Chemistry.

-

URL:[Link]

-

General Reactivity of 5-Aminoindoles

- Context: Detailed analysis of the oxidation sensitivity and coupling protocols for electron-rich aminoindoles.

- Source:Organic Process Research & Development (General Protocols for Indole Handling).

-

URL:[Link] (Search: "Aminoindole oxidation stability")

-

Synthesis of N-tert-butyl Indoles (The "Indoline Detour")

- Context: Mechanistic explanation of why direct alkylation fails and the indoline oxid

- Source:Journal of Organic Chemistry / Tetrahedron Letters archives on Indole Synthesis.

-

URL:[Link] (Referencing standard Bartoli/Leimgruber–Batcho methodologies adapted for steric bulk).

-

Buchwald-Hartwig Coupling of Heteroarom

- Context: Catalyst selection (BrettPhos) for coupling 5-aminoindoles.

- Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

URL:[Link]

Sources

Methodological & Application

Application Note: 1-tert-Butyl-1H-indol-5-amine in Drug Discovery

[1][2]

Executive Summary